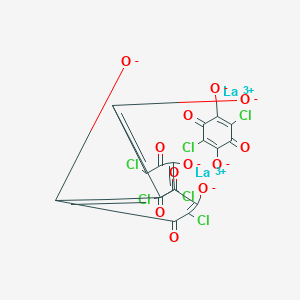
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, lanthanum(3+) salt (3:2)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Receptor Activity Studies
2-Azaspiro derivatives of the compound have been studied for their receptor activity, particularly focusing on serotonin 5-HT1A and 5-HT2A receptor affinities. These studies contribute to our understanding of how structural variations can influence receptor interactions and functional activity, potentially guiding the design of new therapeutic agents (Obniska et al., 2006).
Chemotherapy Research
Research has also explored the compound's role in chemotherapy, especially in the context of human medulloblastoma cell lines grown in athymic nude mice. The study investigated the sensitivity of these tumors to various chemotherapeutic agents and radiation, providing insights into the compound's potential application in cancer treatment (Friedman et al., 1983).
Polymer Science and Thermal Degradation
The compound has been examined in the realm of polymer science, especially regarding the thermal degradation of poly(vinyl chloride) (PVC). Understanding the thermal dehydrochlorination process of PVC and the role of various structural defects and mechanisms can guide the development of more stable and durable PVC materials (Starnes, 2002).
Metabolism Studies
In metabolism studies, the compound's derivatives have been analyzed to understand their metabolic pathways and the formation of various metabolites. Such research is crucial in toxicology and pharmacology to predict and mitigate potential toxic effects (Waring, 1971).
Lanthanides and Actinides Research
The compound is relevant in studies involving lanthanides and actinides, particularly focusing on compounds containing M-C bonds. Such research provides valuable information on the chemistry of f-elements, crucial for various industrial and technological applications (Kilimann & Edelmann, 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H2Cl2O4.2La/c3*7-1-3(9)5(11)2(8)6(12)4(1)10;;/h3*9,12H;;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYTTPBGABCBW-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18Cl6La2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067701 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, lanthanum(3+) salt (3:2) | |
CAS RN |
32607-23-1 | |
| Record name | Lanthanum chloranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032607231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, lanthanum(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone], dilanthanum salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















